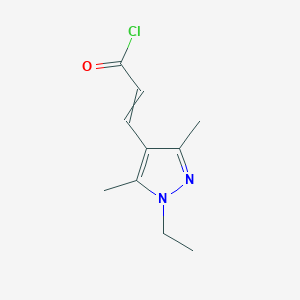![molecular formula C21H18F6N2O7 B12467916 Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate](/img/structure/B12467916.png)
Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate is a complex organic compound characterized by the presence of multiple trifluoromethyl groups, phenoxy groups, and carbamoyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates, followed by the coupling of phenoxy and carbamoyl groups under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The phenoxy and carbamoyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,3,3-trifluoro-2-phenoxy-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 3-(3,3,3-trifluoroprop-1-en-2-yl)furans
Uniqueness
Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate is unique due to its combination of trifluoromethyl, phenoxy, and carbamoyl groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H18F6N2O7 |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[(1,1,1-trifluoro-3-methoxy-3-oxo-2-phenoxypropan-2-yl)carbamoylamino]phenyl]propanoate |
InChI |
InChI=1S/C21H18F6N2O7/c1-34-15(30)18(33,20(22,23)24)12-8-10-13(11-9-12)28-17(32)29-19(16(31)35-2,21(25,26)27)36-14-6-4-3-5-7-14/h3-11,33H,1-2H3,(H2,28,29,32) |
InChI-Schlüssel |
NETNGUSNIYFLOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)NC(C(=O)OC)(C(F)(F)F)OC2=CC=CC=C2)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


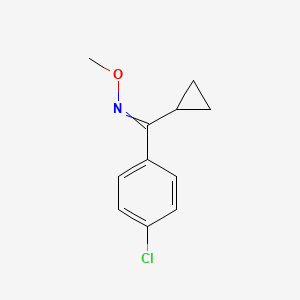
![4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12467838.png)
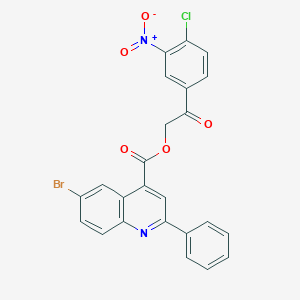
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide](/img/structure/B12467844.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467846.png)
![2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467858.png)
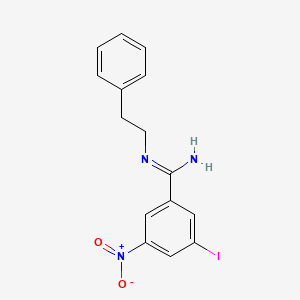
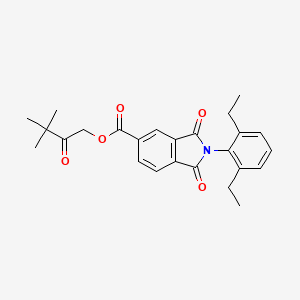

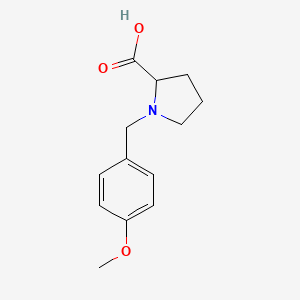
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide](/img/structure/B12467880.png)
![1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone](/img/structure/B12467888.png)
![N-cyclohexyl-2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide](/img/structure/B12467905.png)
